![molecular formula C18H24O2 B13915107 (13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxyestra-4,6-dien-3-one is a steroidal compound with the molecular formula C18H24O2. It is a derivative of estradiol and is known for its significant biological activities. This compound is of interest in various fields, including medicinal chemistry, endocrinology, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyestra-4,6-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of estradiol derivatives followed by selective reduction and functional group transformations. The reaction conditions often include the use of strong oxidizing agents such as Jones reagent and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of 17-Hydroxyestra-4,6-dien-3-one may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification through chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyestra-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Formation of alcohols or alkanes using reducing agents.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Scientific Research Applications
17-Hydroxyestra-4,6-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in hormone regulation and interaction with steroid receptors.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of hormone-related disorders.
Mechanism of Action
The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves its interaction with steroid hormone receptors, particularly estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The compound’s effects are mediated through pathways involving receptor activation, signal transduction, and transcriptional regulation .
Comparison with Similar Compounds
- 17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one
- Megestrol
- 6-dehydrotestosterone
- Nomegestrol
- Altrenogest
Comparison: Compared to similar compounds, 17-Hydroxyestra-4,6-dien-3-one is unique due to its specific structural features and biological activity. Its hydroxyl group at the 17th position and the double bonds at the 4th and 6th positions confer distinct chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
InChI Key |
HFLHHQWDPZNOPI-KXGAMWBWSA-N |
Isomeric SMILES |
C[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
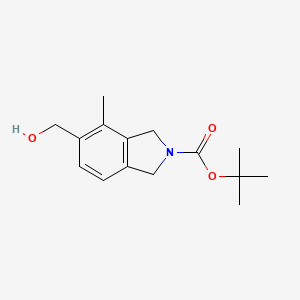
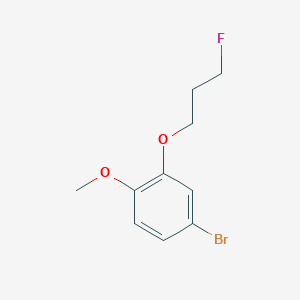
![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
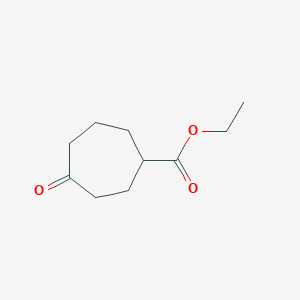
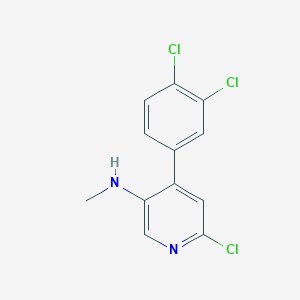

![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
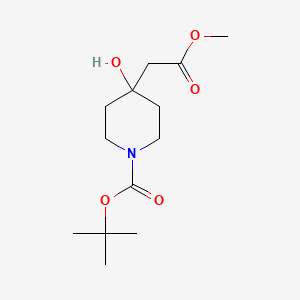
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)

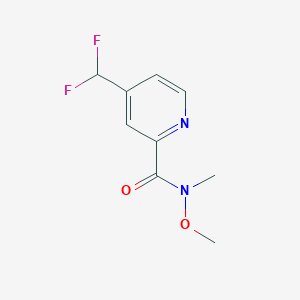
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)
